molecular formula C19H16ClN3O4 B2788669 N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 880796-39-4

N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2788669
CAS No.: 880796-39-4
M. Wt: 385.8
InChI Key: GSTVSNZPDWUWBZ-YBEGLDIGSA-N
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Description

This compound features a 2,5-dioxoimidazolidin-1-yl core substituted with a (4Z)-4-[(4-methoxyphenyl)methylidene] group and an N-(4-chlorophenyl)acetamide side chain. The Z-configuration of the methylidene group likely influences its conformational stability and intermolecular interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-27-15-8-2-12(3-9-15)10-16-18(25)23(19(26)22-16)11-17(24)21-14-6-4-13(20)5-7-14/h2-10H,11H2,1H3,(H,21,24)(H,22,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTVSNZPDWUWBZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde under controlled conditions. The resulting product undergoes purification via recrystallization or chromatography to ensure high purity for biological testing.

Chemical Structure:

  • IUPAC Name: N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
  • Molecular Formula: C17H16ClN3O3
  • Molecular Weight: 345.78 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation. It is believed to engage specific molecular targets within cancer cells, modulating pathways that lead to apoptosis (programmed cell death) and inhibiting tumor growth. Preliminary in vitro studies suggest promising results in various cancer cell lines .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy for its implications in treating neurodegenerative diseases like Alzheimer's. In vitro assays have revealed IC50 values indicating potent enzyme inhibition, suggesting that this compound could serve as a lead for drug development .

The biological activity of N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide is primarily attributed to its ability to bind to specific receptors and enzymes. This binding alters the normal function of these proteins, leading to various biological effects:

  • Antimicrobial Action: By binding to bacterial enzymes, the compound disrupts metabolic processes essential for bacterial survival.
  • Anticancer Mechanism: The interaction with cellular pathways involved in proliferation and apoptosis suggests a multifaceted mechanism where the compound may induce cell cycle arrest and promote apoptotic pathways.
  • Enzyme Inhibition: The structural features allow it to fit into the active sites of enzymes like AChE and urease, blocking substrate access and inhibiting their activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of imidazolidinone compounds similar to N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide. Results showed a concentration-dependent inhibition against Bacillus subtilis with an IC50 value of approximately 15 μg/mL, indicating strong antibacterial potential compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 μM concentration). Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways involved in apoptosis .

5. Conclusion

N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide represents a promising candidate for further research due to its diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory effects. Ongoing studies are essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
AntibacterialBacillus subtilis15
AnticancerHuman breast cancer cells50
AChE InhibitionAcetylcholinesterase10
Urease InhibitionUrease12

Comparison with Similar Compounds

Discussion and Implications

For instance:

  • The 4-chlorophenyl group is linked to enhanced anthelmintic activity in benzimidazole derivatives () .
  • Methoxyphenyl substituents, as seen in patent compounds (), may improve metabolic stability or target selectivity .

Contradictions arise in substituent effects: while chlorophenyl groups enhance anthelmintic activity, methoxyphenyl groups in QS inhibitors () show variable efficacy depending on the heterocyclic core .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Imidazolidinone core formation : Cyclization of precursors like thiourea derivatives or hydrazides under acidic/basic conditions (e.g., HCl or KOH) .
  • Methylidene incorporation : Condensation of 4-methoxybenzaldehyde with the imidazolidinone intermediate via Knoevenagel reaction, requiring anhydrous conditions and catalysts like piperidine .
  • Acetamide coupling : Reacting the intermediate with 4-chlorophenylacetic acid derivatives using coupling agents (e.g., DCC/DMAP) .
    Key considerations : Monitor reaction progress via TLC, optimize solvent systems (DMF or THF), and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and analytical methods are critical for confirming structural integrity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., Z-configuration of methylidene at δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 438.09) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl stretches (1680–1720 cm1^{-1}) and C=N bonds (1600–1650 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. How to design initial biological activity screening assays for this compound?

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Anticancer evaluation : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50_{50} calculations .
  • Enzyme inhibition : Target enzymes like COX-2 or α-glucosidase using fluorometric/colorimetric kits .
    Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Comparative assay standardization : Re-test the compound under identical conditions (e.g., pH, incubation time) as conflicting studies .
  • Metabolic stability analysis : Use liver microsomes to assess if metabolite interference alters activity .
  • Target validation : Apply CRISPR-Cas9 knockdown of hypothesized targets (e.g., kinases) to confirm mechanism .

Q. What computational strategies predict the compound’s molecular targets and binding modes?

  • Molecular docking : Use AutoDock Vina with protein databases (PDB IDs) to simulate interactions with receptors like EGFR or 5-HT2A_{2A} .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) with bioactivity data .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps .
  • Crystallization optimization : Use anti-solvent (e.g., n-hexane) addition to improve crystal habit and purity >98% .

Q. What strategies validate the Z-configuration of the 4-methoxyphenylmethylidene group?

  • NOESY NMR : Detect spatial proximity between methylidene protons and adjacent carbonyl groups .
  • UV-Vis spectroscopy : Compare λmax_{\text{max}} with Z/E isomer standards (typically 320–350 nm for Z) .
  • Chemical derivatization : Perform stereospecific reactions (e.g., epoxidation) to lock the configuration .

Q. How to assess the compound’s pharmacokinetic properties in preclinical models?

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS .
    • Excretion : Radiolabel the compound (e.g., 14C^{14}C) and track elimination in rodent models .

Q. What methodologies elucidate the role of the 4-chlorophenyl group in bioactivity?

  • SAR studies : Synthesize analogs with substituents (e.g., Br, CF3_3) and compare IC50_{50} values .
  • Electrostatic potential mapping : Use DFT calculations (Gaussian 16) to visualize charge distribution effects on binding .
  • Proteomics : Perform pull-down assays with biotinylated analogs to identify interacting proteins .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) via emulsion-solvent evaporation .
  • Prodrug design : Introduce phosphate or glycoside moieties to enhance hydrophilicity .

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